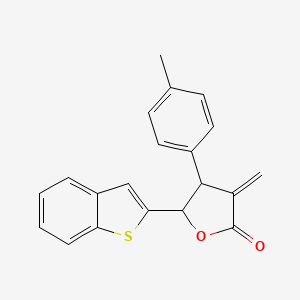![molecular formula C17H27N3O8 B12392015 N3-[3-(tert-Butoxycarbonyl)amino]propyluridine](/img/structure/B12392015.png)
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is a uridine analog. Uridine is a nucleoside that has potential antiepileptic effects, and its analogs can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the attachment of the propyl chain to the uridine molecule. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while reduction can yield the deprotected amino propyluridine .
Wissenschaftliche Forschungsanwendungen
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticonvulsant and anxiolytic activities.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of N3-[3-(tert-Butoxycarbonyl)amino]propyluridine involves its interaction with molecular targets in the body. As a uridine analog, it may interact with nucleoside transporters and enzymes involved in nucleotide metabolism. These interactions can lead to the modulation of various biological pathways, contributing to its anticonvulsant and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: The parent compound with potential antiepileptic effects.
Other Uridine Analogs: Compounds with similar structures and potential biological activities.
Uniqueness
N3-[3-(tert-Butoxycarbonyl)amino]propyluridine is unique due to the presence of the Boc-protected amino group and the propyl chain, which may confer distinct biological activities and chemical properties compared to other uridine analogs .
Eigenschaften
Molekularformel |
C17H27N3O8 |
|---|---|
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
tert-butyl N-[3-[3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]propyl]carbamate |
InChI |
InChI=1S/C17H27N3O8/c1-17(2,3)28-15(25)18-6-4-7-19-11(22)5-8-20(16(19)26)14-13(24)12(23)10(9-21)27-14/h5,8,10,12-14,21,23-24H,4,6-7,9H2,1-3H3,(H,18,25)/t10-,12?,13+,14-/m1/s1 |
InChI-Schlüssel |
LRMGNUHLYJQXNO-KVYFJXEBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


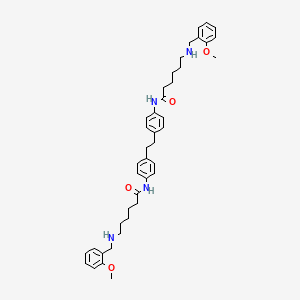
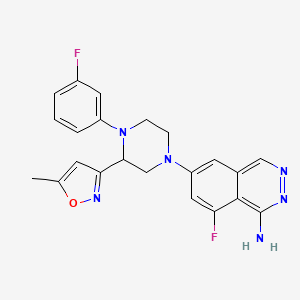
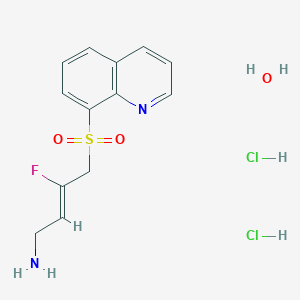


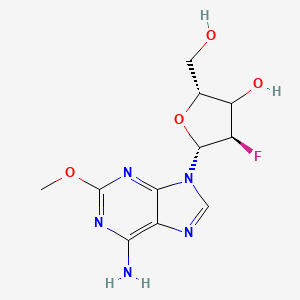
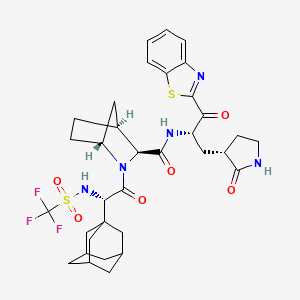
![[(1R,2R,3S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate](/img/structure/B12391969.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391992.png)
